

Application of 7-O-Methyldihydrowogonin in Anti-inflammatory Research Models

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Compound of Interest

Compound Name: 7-O-Methyldihydrowogonin

Cat. No.: B1148985

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Introduction

7-O-Methyldihydrowogonin, a derivative of the natural flavonoid wogonin, is a promising compound for anti-inflammatory research. Wogonin, isolated from the root of *Scutellaria baicalensis*, has demonstrated significant anti-inflammatory properties. As a methylated and dihydrogenated analog, **7-O-Methyldihydrowogonin** is being investigated for potentially improved bioavailability and efficacy. These application notes provide a comprehensive overview of the use of **7-O-Methyldihydrowogonin** and its parent compound, wogonin, in established in vitro and in vivo anti-inflammatory models. The protocols and data presented herein are based on published research and are intended to guide researchers in their study of this compound's anti-inflammatory potential.

Mechanism of Action

The anti-inflammatory effects of wogonin and its derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. These include the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By inhibiting these pathways, these compounds can effectively reduce the production of pro-inflammatory mediators. Furthermore, recent studies have highlighted the role of wogonin in inhibiting the NLRP3 inflammasome, a multiprotein complex crucial for the activation of inflammatory caspases and the maturation of pro-inflammatory cytokines like IL-1 β .

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory activity of wogonin, the parent compound of **7-O-Methyldihydrowogonin**. This data provides a strong rationale for investigating **7-O-Methyldihydrowogonin** in similar models.

Table 1: In Vitro Anti-inflammatory Activity of Wogonin

Model System	Inflammatory Stimulus	Measured Parameter	IC50 Value	Reference
RAW 264.7 Macrophages	Lipopolysaccharide (LPS)	Nitric Oxide (NO) Production	17 μ M - 31 μ M	[1][2]
RAW 264.7 Macrophages	Lipopolysaccharide (LPS)	Prostaglandin E2 (PGE2) Production	0.3 μ M	[2]
RBL-2H3 Mast Cells	Antigen	TNF- α Production	0.101 μ g/ml	[3]
RBL-2H3 Mast Cells	Antigen	IL-6 Production	0.19 μ g/ml	

Table 2: In Vivo Anti-inflammatory Activity of Wogonin

Animal Model	Condition	Dosage	Observed Effects	Reference
Rat	Middle Cerebral Artery Occlusion (MCAO)	20 mg/kg (intraperitoneal)	Reduced infarct size, attenuated brain edema, improved neurological deficits, reduced inflammatory cytokines (TNF- α , IL-1 β , IL-6)	[3]

Experimental Protocols

In Vitro Model: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the investigation of the anti-inflammatory effects of a test compound, such as **7-O-Methyldihydrowogonin**, on murine macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **7-O-Methyldihydrowogonin** (or Wogonin as a reference)
- Lipopolysaccharide (LPS) from E. coli
- Griess Reagent for Nitric Oxide (NO) measurement
- ELISA kits for TNF- α , IL-6, and IL-1 β
- 96-well and 24-well cell culture plates
- MTT reagent for cell viability assay

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Viability Assay (MTT):
 - Seed cells in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.

- Treat the cells with various concentrations of **7-O-Methyldihydrowogonin** for 24 hours.
- Add MTT reagent to each well and incubate for 4 hours.
- Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm to determine the non-toxic concentration range of the compound.
- Inhibition of Nitric Oxide (NO) Production:
 - Seed cells in a 24-well plate at a density of 2.5×10^5 cells/well and allow them to adhere overnight.
 - Pre-treat the cells with various non-toxic concentrations of **7-O-Methyldihydrowogonin** for 1 hour.
 - Stimulate the cells with LPS (1 μ g/mL) for 24 hours.
 - Collect the cell culture supernatant.
 - Measure the nitrite concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions.
- Inhibition of Pro-inflammatory Cytokine Production (TNF- α , IL-6, IL-1 β):
 - Follow the same cell seeding, pre-treatment, and stimulation steps as for the NO inhibition assay.
 - Collect the cell culture supernatant.
 - Measure the concentrations of TNF- α , IL-6, and IL-1 β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This protocol describes a widely used acute inflammation model to evaluate the in vivo anti-inflammatory activity of compounds like **7-O-Methyldihydrowogonin**.

Materials:

- Wistar rats or Swiss albino mice (male, 150-200 g)
- **7-O-Methyldihydrowogonin** (or Wogonin)
- Carrageenan (1% w/v in sterile saline)
- Indomethacin (positive control)
- Plethysmometer or digital calipers
- Vehicle (e.g., 0.5% carboxymethylcellulose)

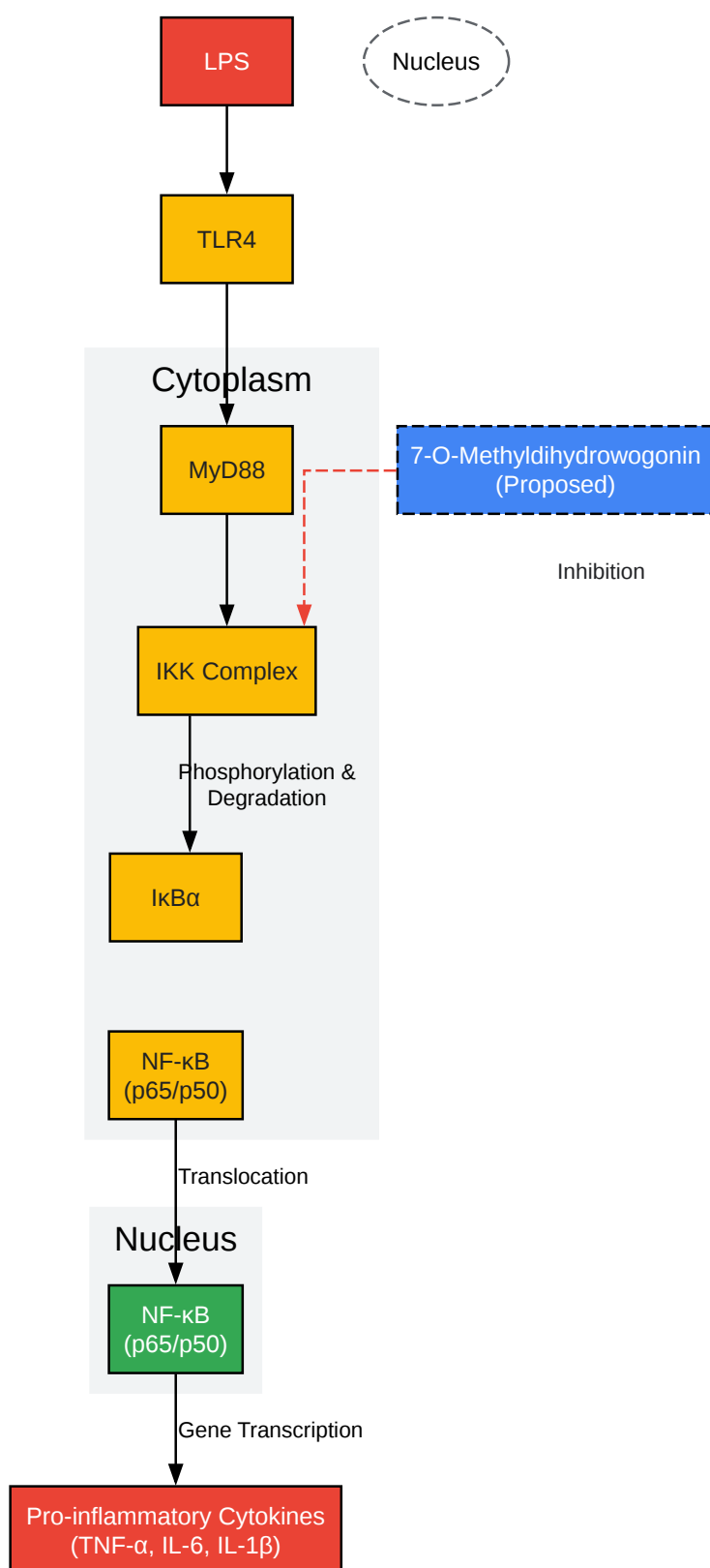
Procedure:

- Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
- Grouping and Dosing:
 - Divide the animals into groups (n=6 per group): Vehicle control, Positive control (Indomethacin, e.g., 10 mg/kg), and treatment groups with different doses of **7-O-Methyldihydrowogonin**.
 - Administer the vehicle, positive control, or test compound orally or intraperitoneally 1 hour before the induction of inflammation.
- Induction of Paw Edema:
 - Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
- Measurement of Paw Edema:
 - Measure the paw volume or thickness using a plethysmometer or digital calipers at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

- Calculation of Edema and Inhibition:
 - Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point.
 - Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
 - $\% \text{ Inhibition} = [(\text{Edema_control} - \text{Edema_treated}) / \text{Edema_control}] \times 100$

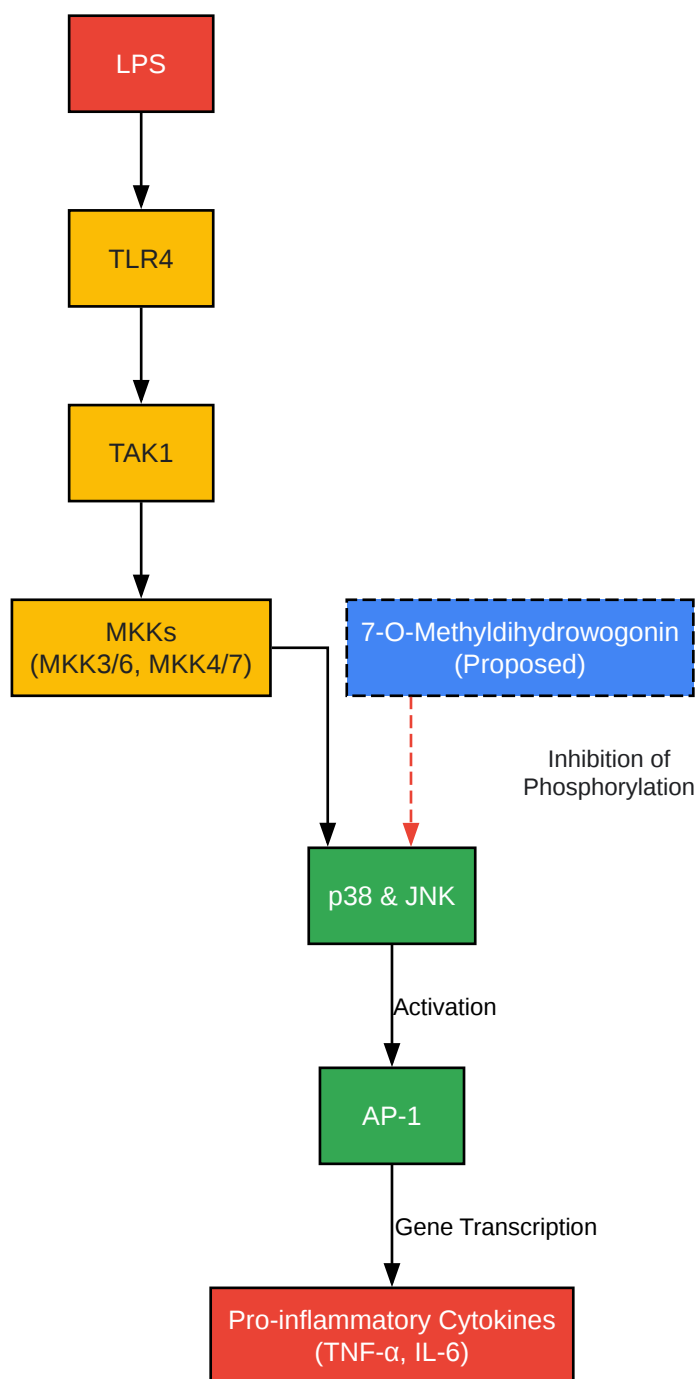
Signaling Pathways and Visualizations

The anti-inflammatory effects of **7-O-Methyldihydrowogonin** are hypothesized to be mediated through the inhibition of key inflammatory signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the potential points of intervention for the compound.



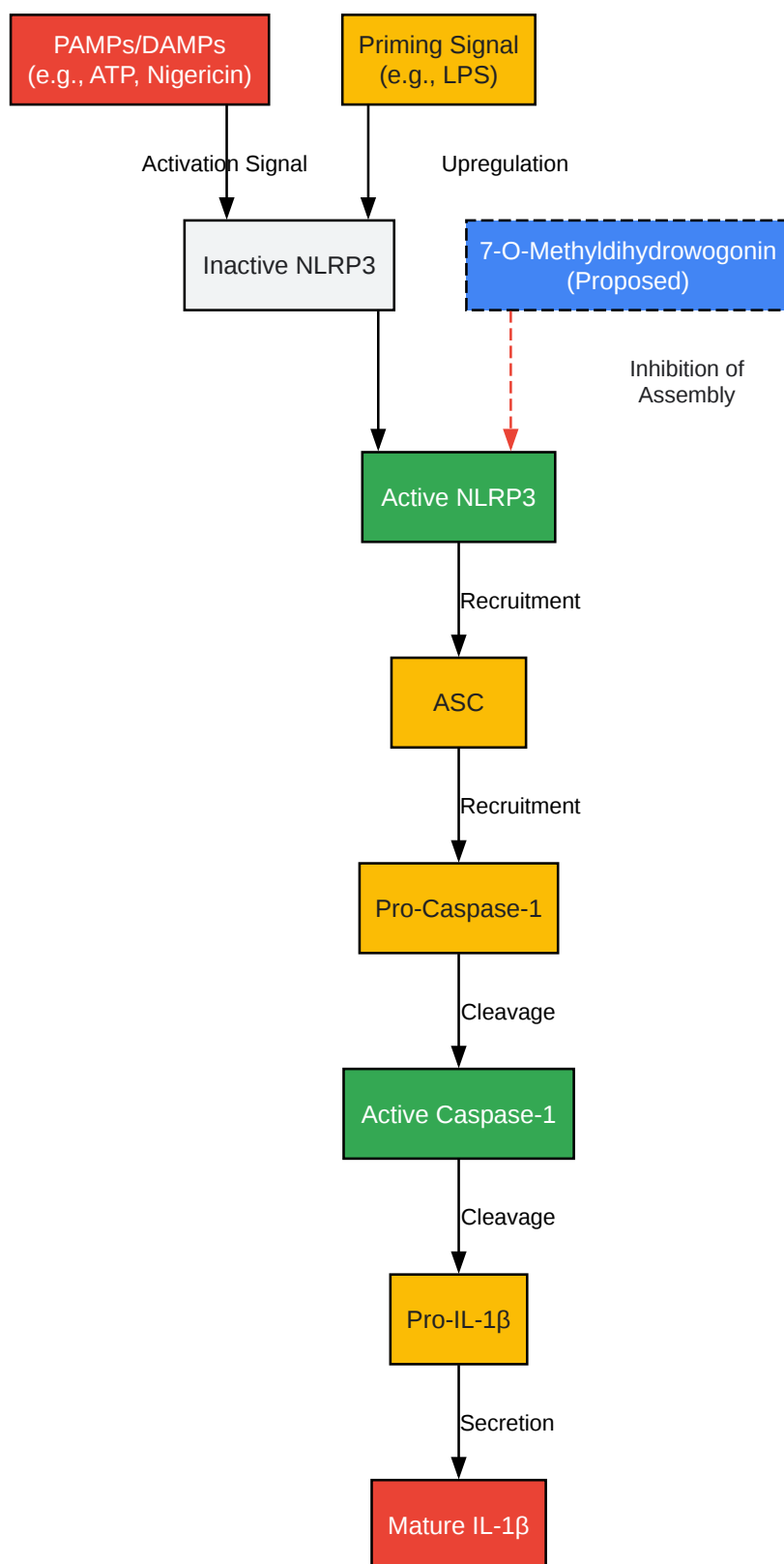
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Caption: Proposed inhibition of the NF-κB signaling pathway by **7-O-Methyldihydrowogonin**.



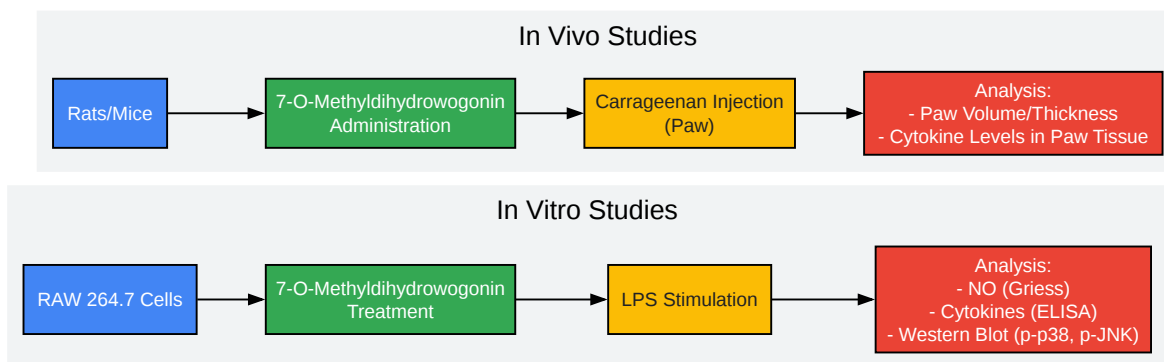
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Caption: Proposed inhibition of the MAPK signaling pathway by **7-O-Methyldihydrowogonin**.



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Caption: Proposed inhibition of the NLRP3 inflammasome by **7-O-Methyldihydrowogonin**.



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Caption: General experimental workflow for evaluating **7-O-Methyldihydrowogonin**'s anti-inflammatory activity.

Conclusion

The available data on wogonin strongly suggest that **7-O-Methyldihydrowogonin** is a compound of significant interest for anti-inflammatory drug discovery. The provided protocols for in vitro and in vivo models offer a standardized approach to further investigate its efficacy and mechanism of action. By targeting key inflammatory pathways such as NF- κ B, MAPK, and the NLRP3 inflammasome, **7-O-Methyldihydrowogonin** holds promise as a novel therapeutic agent for a variety of inflammatory conditions. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

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